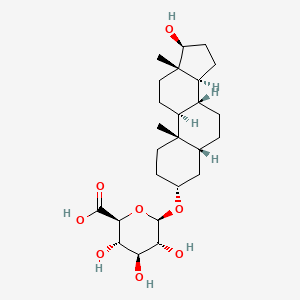

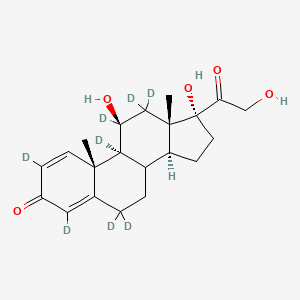

3-alpha-Androstanediol glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-alpha-Androstanediol glucuronide is a metabolite formed from human androgens, which are compounds involved in the development and maintenance of sexual characteristics. It is formed by the glucuronidation of dihydrotestosterone and has been proposed as a means of measuring androgenic activity . In women, the adrenal steroids dehydroepiandrosterone sulfate, androstenedione, and dehydroepiandrosterone are the major precursors of plasma this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-alpha-Androstanediol glucuronide involves the glucuronidation of dihydrotestosterone. This process can be carried out by incubating dihydrotestosterone with glucuronidase, followed by extraction and sequential chromatography . The reaction conditions typically involve the use of high-pressure liquid chromatography to separate the medium and confirm the production of the glucuronide .

Industrial Production Methods: the general approach would involve large-scale glucuronidation reactions using dihydrotestosterone as the starting material and employing similar techniques as those used in laboratory settings, such as high-pressure liquid chromatography and glucuronidase hydrolysis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-alpha-Androstanediol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The glucuronidation process itself is a type of substitution reaction where a glucuronic acid moiety is added to dihydrotestosterone .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucuronidase for hydrolysis and high-pressure liquid chromatography for separation and purification . The reaction conditions typically involve incubation at specific temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed: The major product formed from the glucuronidation of dihydrotestosterone is this compound itself. Other minor products may include various isomers and derivatives of the glucuronide .

Applications De Recherche Scientifique

3-alpha-Androstanediol glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a marker of target tissue cellular action and correlates with the level of 5-alpha-reductase activity in the skin . This makes it a valuable tool for studying androgen metabolism and its effects on the body.

In medicine, this compound is used as a clinical marker of androgen action in peripheral tissues . It is also used in research to study conditions such as idiopathic hirsutism, where elevated levels of the glucuronide are observed . Additionally, it has applications in the study of androgenic activity in women, where it serves as a marker for measuring androgen levels .

Mécanisme D'action

The mechanism of action of 3-alpha-Androstanediol glucuronide involves its role as a marker of androgen metabolism. It correlates with the level of 5-alpha-reductase activity, which converts testosterone and 3-alpha-Androstanediol to dihydrotestosterone in the skin . The concentrations of this compound are associated with the level of cutaneous androgen metabolism, making it a useful indicator of androgenic activity .

Comparaison Avec Des Composés Similaires

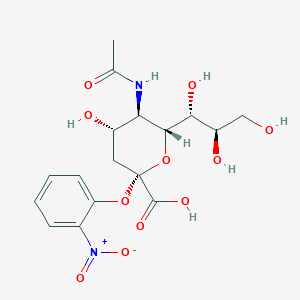

Similar Compounds: Similar compounds to 3-alpha-Androstanediol glucuronide include 3-beta-Androstanediol, androsterone glucuronide, and etiocholanolone glucuronide . These compounds are also metabolites of androgens and share similar structures and functions.

Uniqueness: What sets this compound apart from these similar compounds is its specific role as a marker of 5-alpha-reductase activity and its correlation with cutaneous androgen metabolism . This makes it particularly valuable in studies related to skin androgen metabolism and conditions such as idiopathic hirsutism .

Propriétés

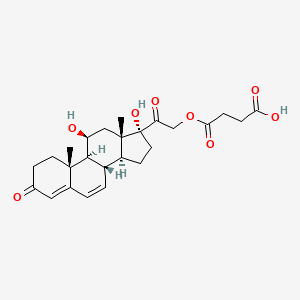

Formule moléculaire |

C25H40O8 |

|---|---|

Poids moléculaire |

468.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |

Clé InChI |

GYNWSIBKBBWJJW-PAXPDMBVSA-N |

SMILES isomérique |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canonique |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)

![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)

![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)